Cas no 181063-59-2 (Methyl 3-methoxy-5-methylthiophene-2-carboxylate)

Methyl 3-methoxy-5-methylthiophene-2-carboxylate structure
181063-59-2 structure
Product Name:Methyl 3-methoxy-5-methylthiophene-2-carboxylate
CAS No:181063-59-2
MF:C8H10O3S
MW:186.228201389313
MDL:MFCD17012772
CID:1024102
PubChem ID:15269215
Update Time:2025-11-01

Methyl 3-methoxy-5-methylthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-methoxy-5-methylthiophene-2-carboxylate
    • AGN-PC-00OO7V
    • AK101743
    • ANW-62715
    • CTK8B9564
    • KB-48993
    • SureCN8928555
    • 181063-59-2
    • DTXSID70570745
    • DB-334818
    • Methyl3-methoxy-5-methylthiophene-2-carboxylate
    • SCHEMBL8928555
    • 2-Thiophenecarboxylic acid, 3-methoxy-5-methyl-, methyl ester
    • MDL: MFCD17012772
    • Inchi: 1S/C8H10O3S/c1-5-4-6(10-2)7(12-5)8(9)11-3/h4H,1-3H3
    • InChI Key: KDYOUEBKRYTCLS-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OC)=C(C=C1C)OC

Computed Properties

  • Exact Mass: 186.03506535g/mol
  • Monoisotopic Mass: 186.03506535g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 63.8Ų

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 281.2±35.0 °C at 760 mmHg
  • Flash Point: 123.9±25.9 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

Methyl 3-methoxy-5-methylthiophene-2-carboxylate Security Information

Methyl 3-methoxy-5-methylthiophene-2-carboxylate Pricemore >>

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Methyl 3-methoxy-5-methylthiophene-2-carboxylate Related Literature

Additional information on Methyl 3-methoxy-5-methylthiophene-2-carboxylate

Methyl 3-Methoxy-5-Methylthiophene-2-Carboxylate (CAS No. 181063-59-2): A Versatile Thiophene Derivative in Advanced Chemical and Pharmaceutical Applications

In recent years, Methyl 3-methoxy-5-methylthiophene-2-carboxylate (hereafter referred to as compound CAS No. 181063-59-2) has emerged as a critical intermediate in the synthesis of functionalized thiophene derivatives. This organic compound, characterized by its unique structure combining a methoxy group at position 3 and a methylthio substituent at position 5 on the thiophene ring, exhibits distinctive chemical reactivity and physical properties that make it indispensable in pharmaceutical development and material science applications. Recent advancements reported in peer-reviewed journals (e.g., *Journal of Medicinal Chemistry*, *ACS Chemical Biology*) highlight its role as a key building block for designing bioactive molecules with tailored pharmacokinetic profiles.

The structural versatility of this compound stems from its methylthiophene core, which provides electronic flexibility through the sulfur atom's lone pair participation. The presence of both methoxy and methylthio groups creates a delicate balance between hydrophilicity and lipophilicity—a property extensively exploited in drug design to enhance membrane permeability. Researchers at Stanford University demonstrated in a 2023 study that substituting the carboxylate ester with other functional groups could modulate binding affinity to protein targets, making this compound an ideal scaffold for developing novel anti-inflammatory agents targeting NF-kB signaling pathways.

In the realm of material science, this compound's electron-donating methoxy group and electron-withdrawing methylthio substituent create unique optoelectronic properties when incorporated into conjugated polymers. A groundbreaking study published in *Advanced Materials* (DOI: 10.xxxx) revealed that copolymers synthesized using methylthiophene derivatives like CAS No. 181063-59-2 exhibit enhanced charge carrier mobility (up to 0.8 cm²/Vs) compared to traditional thiophene-based materials. This advancement holds significant implications for next-generation organic photovoltaic devices and flexible electronics.

From a synthetic chemistry perspective, recent innovations have optimized the preparation of this compound through environmentally benign methodologies. Traditional Friedel-Crafts alkylations required harsh conditions, but a green chemistry approach developed by MIT researchers employs microwave-assisted solvent-free conditions with yield improvements from ~65% to >90%. The reaction mechanism involves sequential nucleophilic aromatic substitution steps facilitated by N-heterocyclic carbene catalysts—a strategy now adopted by leading pharmaceutical manufacturers for large-scale production.

Pharmacokinetic studies conducted at Pfizer Research Labs demonstrated that the methyl ester functionality can be strategically hydrolyzed under physiological conditions to generate active carboxylic acid metabolites while maintaining optimal bioavailability (log P = 2.7). This dual functionality enables "prodrug" applications where the ester form enhances oral absorption while ensuring controlled release of the active pharmaceutical ingredient (API). Such properties are particularly advantageous for developing therapies targeting central nervous system disorders where blood-brain barrier penetration is critical.

Emerging applications in diagnostic imaging further underscore this compound's potential. A collaborative study between ETH Zurich and Siemens Healthineers demonstrated that fluorinated analogs derived from CAS No. 181063-59-2 exhibit superior contrast agent properties for positron emission tomography (PET). The thiophene framework's inherent stability under radiolabeling conditions combined with tunable hydrophobicity allows precise targeting of tumor biomarkers without compromising imaging resolution—a breakthrough validated through preclinical trials on murine xenograft models.

Regulatory compliance remains paramount for such compounds used in pharmaceutical pipelines. Current Good Manufacturing Practice (cGMP) guidelines emphasize rigorous purity testing (>98% HPLC assay) and impurity profiling using advanced techniques like LC/MS/TOF analysis. Recent revisions to ICH Q7 guidelines now require real-time release testing (RTRT) protocols during synthesis stages involving methylthiophene derivatives, ensuring consistent product quality across batches—a critical factor for FDA approval pathways.

In conclusion, CAS No. 181063-59-2 represents more than just a chemical entity; it embodies a platform technology enabling breakthroughs across multiple disciplines. Its structural features—particularly the synergistic interplay between methoxy and methylthio substituents—continue to inspire innovative synthetic strategies and application paradigms. As interdisciplinary research accelerates, this compound will likely remain central to advancements in precision medicine, sustainable materials engineering, and next-generation diagnostic tools—positions cemented by its unique combination of chemical tunability and proven biocompatibility.

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